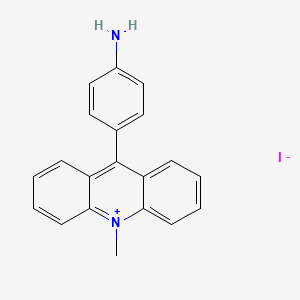
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide is a chemical compound that belongs to the class of acridinium derivatives. This compound is characterized by the presence of an acridinium core structure with a 4-aminophenyl group and a methyl group attached to the nitrogen atom, along with an iodide counterion. Acridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their unique photophysical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Aminophenyl)-10-methylacridin-10-ium iodide typically involves the following steps:
Formation of the Acridinium Core: The acridinium core can be synthesized through the cyclization of appropriate precursors, such as N-phenylanthranilic acid derivatives, under acidic conditions.
Introduction of the 4-Aminophenyl Group: The 4-aminophenyl group can be introduced via a nucleophilic substitution reaction using 4-aminophenylboronic acid or its derivatives.
Methylation: The nitrogen atom of the acridinium core is methylated using methyl iodide in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acridinium ion to its corresponding acridine form.
Substitution: The 4-aminophenyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are commonly used.
Major Products
Oxidation: N-oxide derivatives of the acridinium core.
Reduction: Acridine derivatives.
Substitution: Nitrated or halogenated derivatives of the 4-aminophenyl group.
Applications De Recherche Scientifique
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Employed in the study of DNA interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9-(4-Aminophenyl)-10-methylacridin-10-ium iodide involves its interaction with biological molecules, such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that damage cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Aminophenyl)-10-methylacridinium chloride
- 9-(4-Aminophenyl)-10-methylacridinium bromide
- 9-(4-Aminophenyl)-10-methylacridinium sulfate
Uniqueness
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds with different counterions. The iodide ion may also enhance the compound’s photophysical properties, making it more suitable for certain applications in fluorescence and photodynamic therapy.
Propriétés
Numéro CAS |
24287-79-4 |
|---|---|
Formule moléculaire |
C20H17IN2 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
4-(10-methylacridin-10-ium-9-yl)aniline;iodide |
InChI |
InChI=1S/C20H16N2.HI/c1-22-18-8-4-2-6-16(18)20(14-10-12-15(21)13-11-14)17-7-3-5-9-19(17)22;/h2-13,21H,1H3;1H |
Clé InChI |
OPOWZJSANWVFFT-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
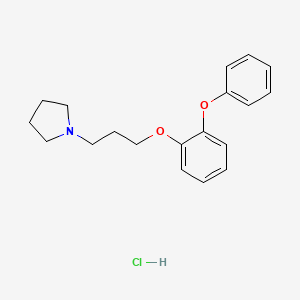
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
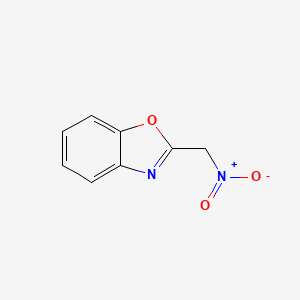
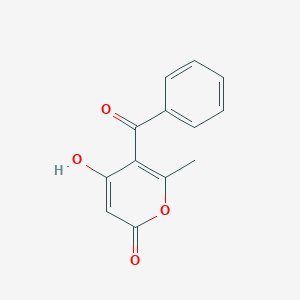
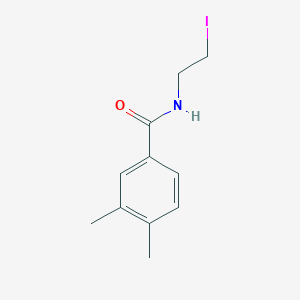


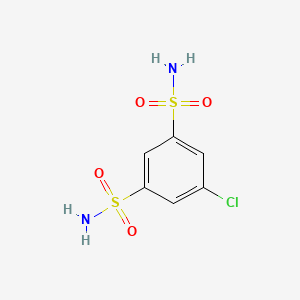
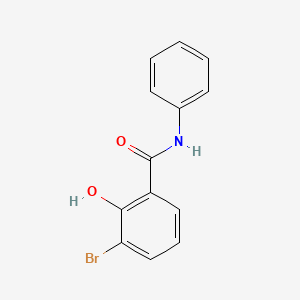
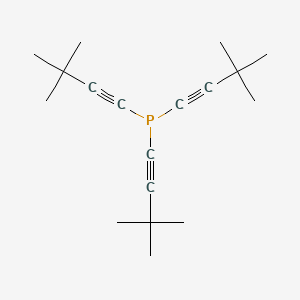


![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
